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Compound of Interest

Compound Name: Methyl sorbate

Cat. No.: B152928

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
(2E,4E)-hexa-2,4-dienoate, commonly known as methyl sorbate. It includes tabulated spectral
data for Infrared (IR) Spectroscopy, *H and 3C Nuclear Magnetic Resonance (NMR)
Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this
data are also provided, along with a standardized workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl sorbate (CAS No: 689-
89-4; Molecular Formula: C7H1002; Molecular Weight: 126.15 g/mol ).

Table 1: Infrared (IR) Spectroscopy Data

The following are characteristic absorption peaks for methyl sorbate. The data is based on
typical values for a,3-unsaturated esters.
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Wavenumber . . . .
( 1 Intensity Vibration Type Functional Group
cm-
~3030-3010 Medium C-H Stretch C=C-H (vinylic)
~2955, 2850 Medium C-H Stretch -CHs (aliphatic)
~1725-1715 Strong C=0 Stretch a,B-Unsaturated Ester
~1640, 1615 Medium C=C Stretch Conjugated Diene
~1435 Medium C-H Bend (scissoring)  -CHs
~1270, 1170 Strong C-O Stretch Ester

=C-H Bend (out-of-
~995 Strong trans C=C

plane)

Table 2: *H Nuclear Magnetic Resonance (NMR) Data

The *H NMR data was acquired in Chloroform-d (CDCls) at 400 MHz. Chemical shifts () are
reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J) Assignment
(3) (ppm)
(Hz)
7.26 dd 1H 15.4,10.0 H-3
6.19 m 1H - H-4 or H-5
6.14 m 1H - H-5 or H-4
5.78 d 1H 15.4 H-2
3.73 S 3H - -OCHs
1.85 d 3H ~6.0 -CHs (at C-5)

[dd = doublet of
doublets, m =
multiplet, d =
doublet, s =

singlet]

Table 3: *C Nuclear Magnetic Resonance (NMR) Data

The following are typical predicted chemical shifts for the carbon atoms in methyl sorbate in

CDCls.

Chemical Shift (8) (ppm)

Carbon Atom Assignment

~167.5 C-1(C=0)
~145.0 C-3orC-5
~140.0 C-4o0rC-2
~129.5 C-50rC-3
~118.0 C-2orC-4
~51.5 -OCHs

~18.5 C-6 (-CHs)
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Table 4: Mass Spectrometry (MS) Data

The mass spectrum was obtained via Electron lonization (EIl). The table lists the major
fragment ions and their relative abundance.

Mass-to-Charge Ratio . Assignment of lon
Relative Abundance (%)

(m/z) Fragment

126 ~50 [M]* (Molecular lon)

111 ~85 [M - CHs]*

95 ~71 [M - OCHs]*

67 100 (Base Peak) [CsH7]*

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic
data presented above for a liquid sample like methyl sorbate.

Infrared (IR) Spectroscopy Protocol (Neat Liquid Film)

o Sample Preparation: Ensure the methyl sorbate sample is free of water and particulate
matter.

o Salt Plate Handling: Clean two potassium bromide (KBr) or sodium chloride (NaCl) salt
plates with a dry solvent (e.g., anhydrous dichloromethane or hexane) and handle only by
the edges to avoid moisture from fingerprints.

o Sample Application: Place one to two drops of the neat (undiluted) methyl sorbate liquid
onto the surface of one salt plate.

o Film Formation: Place the second salt plate on top of the first and gently rotate to create a
thin, uniform liquid film between the plates.

o Data Acquisition:

o Place the salt plate assembly into the sample holder of the FTIR spectrometer.
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o Collect a background spectrum of the empty spectrometer chamber to subtract
atmospheric H20 and CO: signals.

o Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-
400 cm~* with a resolution of 4 cm~1.

» Data Processing: Perform a background subtraction and process the resulting transmittance
or absorbance spectrum. Identify and label the major absorption peaks.

o Cleaning: Clean the salt plates thoroughly with a dry solvent and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of methyl sorbate for *H NMR (or 50-100 mg
for 3C NMR) into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) containing an internal
standard like TMS (0.03% v/v).

o Gently vortex or swirl the vial to ensure the sample is completely dissolved.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-
guality 5 mm NMR tube. Avoid introducing any solid particles. The final solution height
should be approximately 4-5 cm.

e Instrument Setup:
o Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.
o Place the assembly into the NMR spectrometer's magnet.

o Data Acquisition:

o Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the
magnetic field.
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o Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp,
symmetrical peaks. This can be done manually or automatically.

o Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed
(*H or 13C).

o Acquisition: Set the appropriate experimental parameters (e.g., pulse angle, acquisition
time, relaxation delay, number of scans) and begin data collection.

» Data Processing:

[¢]

Apply Fourier transformation to the raw free induction decay (FID) signal.

[e]

Phase-correct the resulting spectrum.

(¢]

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

[¢]

Integrate the peaks (for tH NMR) and identify the chemical shifts, multiplicities, and
coupling constants.

Mass Spectrometry (MS) Protocol (Electron lonization)

o Sample Introduction: Introduce a small amount of the volatile methyl sorbate sample into
the mass spectrometer. For a liquid, this is typically done via direct injection into a heated
probe or through the injector of a Gas Chromatography (GC-MS) system.

« lonization (Electron lonization - El):

o

The sample molecules in the gas phase enter the ion source.

[¢]

A beam of high-energy electrons (typically 70 eV) bombards the molecules.

o

This bombardment ejects an electron from the molecule, creating a positively charged
molecular ion ([M]*).

[e]

The excess energy causes the molecular ion to fragment into smaller, characteristic
charged ions.
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e Mass Analysis:

o The positively charged ions are accelerated out of the ion source and into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).
e Detection:

o An electron multiplier or similar detector records the abundance of ions at each m/z value.
» Data Processing:

o The resulting data is plotted as a mass spectrum, showing the relative abundance of each
ion versus its m/z ratio.

o ldentify the molecular ion peak and the base peak (the most abundant ion), and analyze
the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound such as methyl sorbate.
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Caption: Workflow for Spectroscopic Analysis of Methyl Sorbate.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of Methyl Sorbate: A Technical
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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